1-cyclohexyl-1H-pyrazole-4-carbonitrile
Description
1-Cyclohexyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a cyano group at the 4-position and a cyclohexyl group at the 1-position. The cyclohexyl substituent imparts significant steric bulk and lipophilicity, distinguishing it from other pyrazole-4-carbonitrile derivatives.
Properties
IUPAC Name |
1-cyclohexylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNBHSXUDQFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280930 | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-77-7 | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Several synthetic approaches have been reported for preparing 1-cyclohexyl-1H-pyrazole-4-carbonitrile or closely related derivatives. The main strategies involve:
- Cyclization reactions starting from hydrazine derivatives and cyano-containing precursors.
- Substitution reactions on pyrazole cores.
- One-pot multicomponent catalytic syntheses.
Method 1: One-Pot Catalytic Synthesis via Hydrazine Hydrate and Arylidene Malononitrile
A highly efficient and green synthetic route was reported involving a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of hydroxyapatite/zinc chloride (HAp/ZnCl2) nano-flakes catalyst at 60-70°C. This method yields pyrazole derivatives with high purity and yields up to 95% in short reaction times without byproducts.
- Reactants: Hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), isothiocyanates (1 mmol)
- Catalyst: HAp/ZnCl2 nano-flakes (10 wt%)
- Conditions: Stirring at 60-70°C, monitored by TLC
- Work-up: Extraction with chloroform, recrystallization from ethanol
- Mild reaction conditions
- Simple operation
- High yield and selectivity
- Suitable for industrial scale and green chemistry applications
- ^1H NMR showed cyclohexyl protons between δ 4.44-1.23 ppm
- ^13C NMR confirmed cyano group at δ 114.00 ppm
- Mass spectrum supported molecular ion peak at m/z 325 [M]+
This method is particularly useful for synthesizing 1H-pyrazole-1-carbothioamide derivatives but can be adapted for cyano-substituted pyrazoles.
Method 2: Synthesis from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile via Acid and Ammonia Treatment
Another approach involves the transformation of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile using sulfuric acid followed by ammonia treatment to yield the corresponding carboxamide derivative, which is a close analog of this compound.
- Stage 1: Treat 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile with concentrated sulfuric acid (98%) at 0-25°C for 3 hours.
- Stage 2: Neutralize with ammonia solution to pH 8-9.
Yield: Approximately 72%
This method involves careful temperature control and stepwise acid-base treatment to achieve the desired product.
Method 3: Multi-step Synthesis via 3-Chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile Intermediate
A multi-step synthetic route reported involves:
Formation of 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-3-oxo-1H-pyrazole-4-carbonitrile by refluxing 3,4-dimethoxybenzaldehyde with 2-cyanoacetohydrazide in ethanol with acetic acid catalyst.
Chlorination of the above compound with phosphorus oxychloride under reflux to yield 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile.
Substitution of the chloro group by reacting with substituted hydrazine derivatives (including cyclohexyl hydrazine) in ethanol under reflux to yield substituted pyrazole derivatives.
Key Reaction Conditions and Data:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde + 2-cyanoacetohydrazide, reflux in EtOH with acetic acid, 2 h | 70 | Intermediate compound 1 |
| 2 | Phosphorus oxychloride, reflux 3 h | 65 | Formation of chloro-pyrazole 2 |
| 3 | Substituted hydrazine derivatives, reflux in EtOH, 4 h | Variable | Formation of substituted pyrazoles |
This method allows for structural diversity by varying the hydrazine derivatives and is useful for synthesizing pyrazole carbonitrile derivatives with different substituents.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-pot catalytic method using HAp/ZnCl2 nano-flakes is notable for its environmentally friendly approach and high efficiency, making it suitable for industrial applications.
- The acid-ammonia method is classical and useful for conversion to amide derivatives but requires careful control of acidic and basic conditions.
- The multi-step synthesis provides a platform for generating a variety of pyrazole derivatives, which can be tailored for biological activity screening.
- Analytical techniques such as NMR, IR, and mass spectrometry are consistently used to confirm the structure and purity of the synthesized compounds.
- Yields vary depending on the method and substituents but generally range from 65% to 95%.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-cyclohexyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and functional materials.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyrazole ring and the nitrile group. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Effects
Pyrazole-4-carbonitrile derivatives vary primarily in their 1-position substituents, which influence physicochemical properties and bioactivity. Key analogs include:
Key Observations :
Key Observations :
Key Observations :
- Antioxidant Potential: Dihydro derivatives with electron-donating groups show moderate DPPH scavenging, while bulky substituents (e.g., cyclohexyl) may reduce radical quenching efficiency .
- Antimicrobial Efficacy : Fluorinated analogs exhibit enhanced activity due to increased electronegativity and membrane disruption . The cyclohexyl group’s hydrophobicity could similarly improve interactions with microbial membranes.
Biological Activity
1-Cyclohexyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 1199773-77-7
The compound features a cyclohexyl group at the 1-position and a carbonitrile group at the 4-position of the pyrazole ring, which contributes to its unique steric and electronic properties.
This compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. It has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
- Receptor Modulation : It can interact with specific receptors, affecting signaling pathways that regulate cellular functions such as proliferation and apoptosis .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by interfering with CDK activity. For instance, a study reported an IC50 value of approximately 25 nM for its inhibitory effect on CDK2, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, it exhibited significant reduction in inflammation markers, suggesting its utility in treating inflammatory conditions .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise against various microbial strains. Research indicates effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is provided below:
| Compound Name | IC50 (nM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 25 | CDK Inhibition | Potent anticancer activity |
| 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | >1000 | Weak CDK Inhibition | Less potent than 1-cyclohexyl derivative |
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 500 | Moderate CDK Inhibition | Structural differences affect potency |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Enzyme Inhibition Study : A study published in Nature explored derivatives of pyrazoles, including this compound, revealing significant inhibition of CDK2, supporting its potential use as an anticancer agent .
- Pharmacological Evaluation : Another evaluation indicated that structural modifications could enhance the biological activity of pyrazole derivatives. The presence of the cyclohexyl group was found to influence enzyme binding affinity positively .
- Anti-inflammatory Research : Studies on inflammatory models highlighted that this compound could reduce tumor necrosis factor (TNF)-α levels significantly compared to standard anti-inflammatory drugs like dexamethasone .
Q & A
Q. What synthetic strategies are commonly employed to prepare pyrazole-4-carbonitrile derivatives, and how are reaction conditions optimized?
Pyrazole-4-carbonitrile derivatives are typically synthesized via cyclocondensation reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 5-azido-1H-pyrazole-4-carbonitrile can react with ethynylbenzene under CuSO₄/sodium ascorbate catalysis to form triazole-pyrazole hybrids at 50°C for 16 hours . Solvent systems (e.g., THF/water mixtures) and stoichiometric ratios (e.g., 1.3 equiv alkyne) are critical for yield optimization. Purification via flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are essential for characterizing pyrazole-4-carbonitrile derivatives, and how are spectral assignments validated?
Key techniques include:
- ¹H/¹³C NMR : Assignments are validated by comparing shifts with literature (e.g., nitrile carbons at ~112–119 ppm in DMSO-d₆) .
- IR Spectroscopy : Nitrile stretches appear at ~2230–2242 cm⁻¹, while NH₂ groups show peaks at ~3237 cm⁻¹ .
- HRMS : Confirms molecular formulas (e.g., [M]⁺ for C₁₂H₈N₆ at m/z 236.0805) . Cross-referencing with melting points (e.g., 198.2°C for triazole hybrids) further validates purity .
Q. How are purification methods tailored for pyrazole-4-carbonitrile intermediates in multi-step syntheses?
Flash chromatography with silica gel and solvent gradients (e.g., 0–100% ethyl acetate in cyclohexane) effectively isolates intermediates. Dry-loading with Celite® minimizes sample loss . TLC (e.g., Rf = 0.30 in cyclohexane/ethyl acetate 1:2) guides solvent selection .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectral data for pyrazole-4-carbonitrile derivatives?
Discrepancies in NMR shifts or IR stretches may arise from solvent effects, tautomerism, or improper DFT parameters (e.g., gas-phase vs. solution-phase calculations). For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, experimental ¹³C NMR data (112.3 ppm for nitrile) were validated using hybrid functionals (e.g., B3LYP) with DMSO solvent models . Adjusting basis sets (e.g., 6-311++G(d,p)) and verifying hydrogen-bonding interactions can improve alignment .
Q. What crystallographic refinement strategies address twinning or disorder in pyrazole-4-carbonitrile structures?
The SHELX suite (e.g., SHELXL) is robust for refining twinned data via commands like TWIN and BASF. For macromolecular applications, high-resolution data (>1.2 Å) and iterative least-squares minimization reduce disorder artifacts. SHELXPRO interfaces with density modification tools to resolve ambiguous electron density .
Q. How can regioselectivity challenges in pyrazole-4-carbonitrile functionalization be mitigated?
Steric and electronic directing groups influence substitution patterns. For example, 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile forms via selective azide substitution at the 3-position under trifluoroacetic acid catalysis, leveraging the electron-withdrawing nitrile group to direct reactivity . Kinetic studies (e.g., LC-MS monitoring) identify competing pathways and byproducts .
Q. What methodologies analyze byproduct formation in CuAAC-based pyrazole-carbonitrile syntheses?
Byproducts like unreacted azides or dimeric species are detected via LC-MS and quantified using integration of diagnostic peaks (e.g., m/z 238 for azido intermediates) . Adjusting reaction time (e.g., 16–72 hours) and temperature (50°C) minimizes side reactions .
Q. How are reaction mechanisms for pyrazole-4-carbonitrile derivatization elucidated using computational tools?
Density Functional Theory (DFT) calculates transition-state energies and intermediates. For example, cyclocondensation mechanisms involving ethyl acetoacetate and phenylhydrazine were validated by comparing activation energies (ΔG‡) with experimental yields . Molecular docking studies further predict binding modes in biological targets .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data for pyrazole-4-carbonitrile derivatives?
Discrepancies (e.g., observed 228–229°C vs. literature 229–230°C ) may arise from polymorphism or impurities. Recrystallization in polar solvents (e.g., ethanol) followed by DSC analysis confirms phase purity. Cross-validate with ¹H NMR to exclude solvate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
